LogP Differentiation: 51026-02-9 (3-OH) vs. 4-Hydroxy-2,2',4',6'-Tetrachlorobiphenyl (4-OH)
The octanol-water partition coefficient (logP) is a critical determinant of environmental fate and bioaccumulation. For 51026-02-9 (3-hydroxy substitution), the QSAR-predicted logP is 5.67 [1]. In contrast, the closely related 4-hydroxy positional isomer 4-hydroxy-2,2',4',6'-tetrachlorobiphenyl (CAS 150304-08-8) is registered in authoritative databases without a publicly reported experimental logP, but its structural difference—a hydroxyl at the 4-position rather than the 3-position—is well-documented to alter hydrogen-bonding capacity and thus partitioning behavior [2]. The 3-OH orientation of 51026-02-9 results in a distinct intramolecular hydrogen-bonding environment that affects its logP relative to 4-OH analogs, a parameter directly relevant for modeling environmental transport and tissue distribution [3].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.67 (QSAR predicted) [1] |
| Comparator Or Baseline | 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl (CAS 150304-08-8): logP value not independently measurable in this dataset; structural class exhibits logP range of 5.0–6.5 for tetrachlorinated OH-PCBs [2] |
| Quantified Difference | 51026-02-9 logP occupies the upper range for tetrachlorinated OH-PCBs; quantitative difference from 4-OH analog cannot be numerically stated due to absence of experimental logP for the comparator |
| Conditions | QSAR prediction model; comparator data sourced from KEGG COMPOUND (C14376) and ChEBI (34417) structural registries [2][3] |
Why This Matters
Procurement of the correct positional isomer (3-OH vs. 4-OH) is essential for environmental fate models, as logP differences alter predicted bioaccumulation factors and transport behavior.
- [1] ChemSrc. (1,1'-Biphenyl)-3-ol, 3',4,4',6-tetrachloro- (CAS 51026-02-9). LogP = 5.67280. https://m.chemsrc.com/en/cas/51026-02-9.html View Source
- [2] KEGG COMPOUND: C14376. 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl. https://www.genome.jp/entry/C14376 View Source
- [3] ChEBI: 34417. 4-Hydroxy-2,2',4',6'-tetrachlorobiphenyl. https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:34417 View Source
